ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as E-64, is a potent and selective inhibitor of cysteine proteases. It was first synthesized in 1977 by researchers at the University of Tokyo, and has since been widely used in scientific research.
Mecanismo De Acción
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate acts as a potent and irreversible inhibitor of cysteine proteases by binding covalently to the active site cysteine residue. This results in the inhibition of protease activity and the accumulation of protease substrates within cells.
Biochemical and physiological effects:
ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein degradation, the modulation of apoptosis, and the regulation of autophagy. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is its high selectivity for cysteine proteases, which allows for specific inhibition of these enzymes in complex biological systems. However, one limitation of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is its irreversible binding to cysteine proteases, which can make it difficult to study the effects of protease inhibition over time.
Direcciones Futuras
There are several potential future directions for research on ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and its effects on cysteine proteases. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the role of cysteine proteases in autophagy and the development of new strategies for modulating this process. Finally, there is ongoing research on the use of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and other cysteine protease inhibitors as tools for studying the role of these enzymes in various biological processes.
Métodos De Síntesis
The synthesis of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps, including the condensation of 1-ethyl-3-methyl-1H-pyrazol-4-carboxylic acid with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is primarily used as an inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been shown to be effective in inhibiting a wide range of cysteine proteases, including cathepsins, calpains, and caspases.
Propiedades
Fórmula molecular |
C21H29N3O3 |
---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ethyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-7-24-11-14(12(3)23-24)18-17(20(26)27-8-2)13(4)22-15-9-21(5,6)10-16(25)19(15)18/h11,18,22H,7-10H2,1-6H3 |
Clave InChI |
OSNANNJFMWYUDL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
SMILES canónico |
CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.